6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic coumarin derivative characterized by:
- A piperazine ring at position 4, modified with a 2-hydroxyethyl group to improve hydrophilicity and pharmacokinetic properties.
The 2-hydroxyethyl-piperazine moiety distinguishes it from simpler piperazine-substituted coumarins, offering unique solubility and receptor-binding profiles .
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
6-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C16H20N2O4/c19-8-7-17-3-5-18(6-4-17)11-12-9-16(21)22-15-2-1-13(20)10-14(12)15/h1-2,9-10,19-20H,3-8,11H2 |
InChI Key |
ZROXUPQLPJRIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The intermediate products are then subjected to further reactions, such as aza-Michael addition, to introduce the hydroxyethyl piperazine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, leading to inhibition or modulation of their activity . These interactions can affect various cellular processes and pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations in Piperazine-Substituted Coumarins
Key structural differences among similar compounds include:
Key Observations :
- Hydrophilicity : The 2-hydroxyethyl group in the target compound increases water solubility compared to hydrophobic substituents like 3-chlorophenyl or naphthalenyl groups .
- Bioactivity : Piperazine modifications influence target specificity. For example, 3-chlorophenyl derivatives show receptor antagonism, while hydroxyethyl groups may enhance kinase-binding affinity .
Antimicrobial Activity:
- The 6-chloro-7-methyl-4-[(4-methylpiperazinyl)methyl]chromen-2-one () exhibits broad-spectrum antimicrobial activity, attributed to the chloro and methyl groups enhancing membrane permeability .
- The target compound’s hydroxyethyl group may reduce cytotoxicity while retaining activity, as seen in related hydroxy-substituted coumarins .
Enzyme Inhibition:
- 4-{[3-(4-Piperazinyl)propoxy]-7-methoxy-3-phenylchromen-2-one derivatives () inhibit aldose reductase (IC₅₀: 0.8–2.1 µM), critical for diabetic complication management. The target compound’s hydroxyethyl group could optimize binding to polar enzyme pockets .
Anticancer Potential:
- 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-hydroxy-7-methylchromen-2-one () shows cytotoxicity against renal carcinoma cells (IC₅₀: 12 µM) via apoptosis induction. The target compound’s hydroxyethyl chain may modulate selectivity for kinase targets like BCR-ABL, as seen in dasatinib analogues .
Biological Activity
6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a derivative of chromen-2-one that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a hydroxyethyl piperazine moiety, which enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications.
The chemical structure of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |
| InChI Key | ZROXUPQLPJRIJL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCO)CC2=CC(=O)OC3=C2C=C(C=C3)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy group and piperazine moiety facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins. This interaction can lead to inhibition or modulation of enzymatic activity, influencing several biological pathways.
Antimicrobial Activity
Research indicates that derivatives of chromen-2-one, including the compound , exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one has shown promise in anticancer research. Studies have reported its ability to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have been linked to the inhibition of the PI3K/Akt pathway, which is crucial in cancer progression.
Neuroprotective Effects
The compound's interaction with serotonin receptors (5-HT receptors) has been explored, revealing potential neuroprotective effects. Some derivatives have shown high affinity for these receptors, indicating their role in modulating neurotransmission and possibly providing therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on various chromen derivatives demonstrated that 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests its potential utility in developing new antibacterial agents.
Case Study 2: Anticancer Activity
In a series of experiments aimed at evaluating the anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated that it could induce apoptosis at concentrations as low as 10 µM, correlating with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Study 3: Neuropharmacological Profile
The neuropharmacological profile was assessed through binding assays on human serotonin receptors. The compound displayed Ki values comparable to known agonists, suggesting its potential role in treating mood disorders or neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
